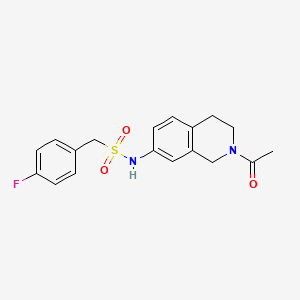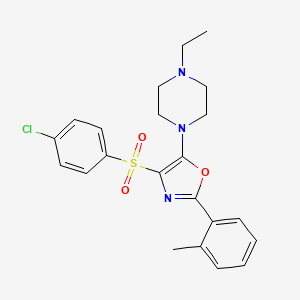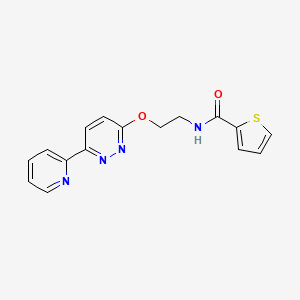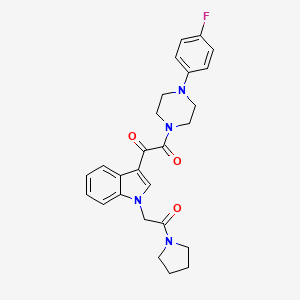![molecular formula C12H13N3OS B2667043 6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2195883-15-7](/img/structure/B2667043.png)
6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a unique combination of cyclopropyl, thiazole, and pyridazinone moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a thiazole derivative, followed by its reaction with a cyclopropyl-containing precursor to form the desired pyridazinone structure.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions: 6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiazole and pyridazinone rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The thiazole and pyridazinone moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole moiety and exhibit antimicrobial and antiviral activities, respectively.
Pyridazinone Derivatives: Compounds such as tiazofurin and meloxicam contain the pyridazinone structure and are known for their anticancer and anti-inflammatory properties.
Uniqueness: 6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one is unique due to the combination of cyclopropyl, thiazole, and pyridazinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields.
特性
IUPAC Name |
6-cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8-13-10(7-17-8)6-15-12(16)5-4-11(14-15)9-2-3-9/h4-5,7,9H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYBWOMOHDQENH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-acetylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2666961.png)
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2666962.png)

![4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2666967.png)




![2-Cyclopentylsulfanyl-5-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl-1,3,4-thiadiazole](/img/structure/B2666976.png)
![Ethyl 4-{[(4-chlorophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2666977.png)
![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B2666978.png)

![4-(2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B2666981.png)

